4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol

Catalog No.
S13445299
CAS No.
M.F
C16H10O2
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol

Product Name

4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol

IUPAC Name

4-[4-(4-hydroxyphenyl)buta-1,3-diynyl]phenol

Molecular Formula

C16H10O2

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C16H10O2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12,17-18H

InChI Key

BRUULYKYIQGMBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)O)O

4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol is an organic compound characterized by a unique structure that includes a butadiyne backbone connecting two phenolic units. Its chemical formula is C18H14O2C_{18}H_{14}O_2, and it is known for its potential applications in organic electronics and materials science due to its distinctive electronic properties. The compound appears as a white to light yellow crystalline solid and has been studied for its photophysical and photochemical properties, making it a subject of interest in various scientific fields .

The reactivity of 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol can be attributed to the presence of multiple functional groups. It can undergo several types of reactions, including:

  • Electrophilic Aromatic Substitution: The phenolic rings can participate in electrophilic substitution reactions due to their electron-rich nature.
  • Cross-Coupling Reactions: The butadiyne moiety allows for coupling reactions with various electrophiles, making it useful in synthesizing more complex organic structures .
  • Oxidative Reactions: The compound can be oxidized to form various derivatives, which can further participate in polymerization processes .

Several methods have been reported for synthesizing 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol:

  • Glaser Coupling: This method involves the coupling of terminal alkynes in the presence of copper salts to form butadiyne derivatives. It is a widely used synthetic route for constructing conjugated systems .
  • Eglinton Reaction: Another approach involves the oxidative coupling of phenols using alkynes under controlled conditions to yield diphenol derivatives with extended conjugation .
  • Sonogashira Coupling: This palladium-catalyzed reaction can also be employed to synthesize compounds with butadiyne linkages by coupling aryl halides with terminal alkynes .

The unique properties of 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol make it suitable for various applications:

  • Organic Electronics: Its conjugated structure allows for effective charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Materials Science: The compound's ability to form stable polymers through cross-linking reactions enhances its utility in creating high-performance materials.
  • Chemical Sensors: Due to its electronic properties, it can be utilized in the development of sensors for detecting chemical analytes .

Interaction studies involving 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol focus on its behavior in various environments. Research indicates that the compound exhibits significant changes in photophysical properties when interacting with solvents or other chemical species. For instance:

  • Solvent Effects: The fluorescence quantum yield varies significantly depending on the solvent used, indicating a strong solvent-dependent behavior that could be exploited in sensor applications.
  • Complex Formation: Studies have shown that this compound can form complexes with metal ions or other small molecules, potentially leading to novel materials with enhanced functionalities .

Several compounds share structural similarities with 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-DiphenylbutadiyneAlkyneSimplest structure without phenolic groups
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acidDicarboxylic acidContains carboxylic acid groups enhancing reactivity
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehydeAldehydeReactive carbonyl groups suitable for further derivatization
1,2-Bis(phenylethynyl)benzeneConjugated systemExhibits different electronic properties due to ethynyl groups

These compounds highlight the versatility and uniqueness of 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol within a broader context of related organic materials. Each compound's distinct functional groups contribute differently to their chemical behavior and potential applications.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

234.068079557 g/mol

Monoisotopic Mass

234.068079557 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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